
2-Decyltetradec-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decyltetradec-2-enal is an organic compound with the molecular formula C24H46O. It is an aldehyde with a long aliphatic chain, making it a significant molecule in various chemical and industrial applications. This compound is characterized by its unique structure, which includes a double bond and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyltetradec-2-enal typically involves the aldol condensation of decanal and tetradecanal. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include a temperature range of 25-50°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The process involves the same aldol condensation reaction but is optimized for large-scale production with enhanced purification steps to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Decyltetradec-2-enal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in this compound can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: 2-Decyltetradecanoic acid.
Reduction: 2-Decyltetradecan-2-ol.
Substitution: 2-Decyltetradec-2-enyl bromide.
Scientific Research Applications
2-Decyltetradec-2-enal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-Decyltetradec-2-enal involves its interaction with biological membranes and enzymes. The aldehyde group can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity. The double bond in the molecule also allows for interactions with unsaturated fatty acids in cell membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
2-Tetradecenal: Similar in structure but with a shorter aliphatic chain.
2-Hexadecenal: Another aldehyde with a longer aliphatic chain.
2-Octadecenal: Similar structure with an even longer aliphatic chain.
Uniqueness
2-Decyltetradec-2-enal is unique due to its specific chain length and the presence of both a double bond and an aldehyde group. This combination of features makes it particularly useful in applications requiring specific chemical reactivity and physical properties.
Properties
CAS No. |
25234-36-0 |
|---|---|
Molecular Formula |
C24H46O |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
2-decyltetradec-2-enal |
InChI |
InChI=1S/C24H46O/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-25)21-19-17-15-12-10-8-6-4-2/h22-23H,3-21H2,1-2H3 |
InChI Key |
FLBJWSQPPGBXNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=C(CCCCCCCCCC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



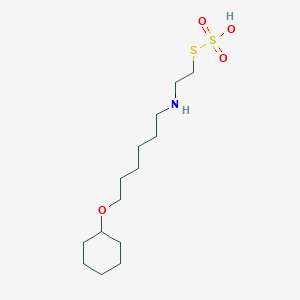
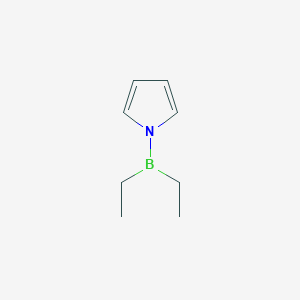
![[Nitroso(pyrimidin-2-yl)amino]acetic acid](/img/structure/B14701842.png)
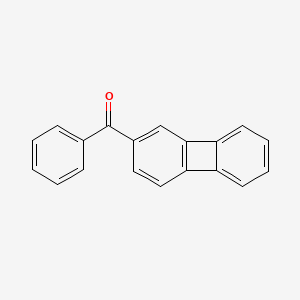
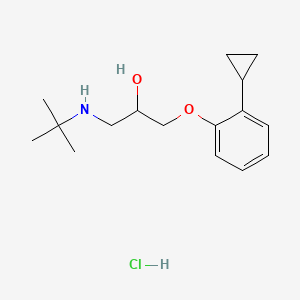
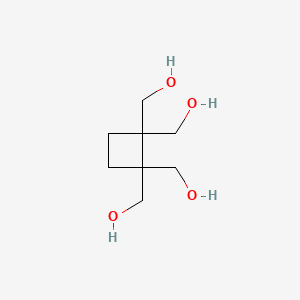
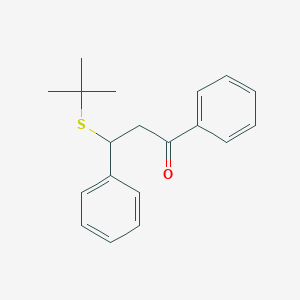
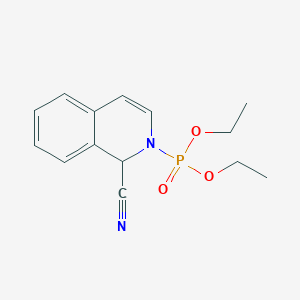
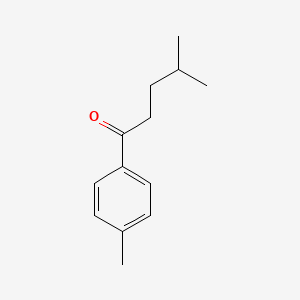
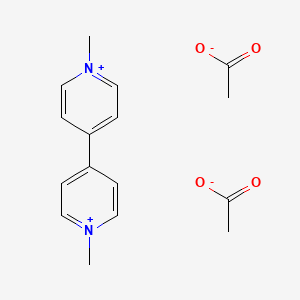
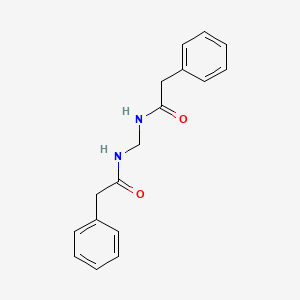
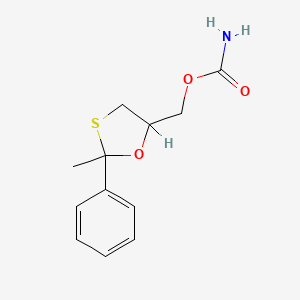
![1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]](/img/structure/B14701894.png)
